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Compound of Interest

Compound Name: 3,5-Octadiene

Cat. No.: B14166476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and

synthesis of 3,5-octadiene, a conjugated diene with applications in organic synthesis and

materials science. The information is presented to meet the technical demands of researchers

and professionals in drug development and related scientific fields.

Core Chemical Structure and Isomerism
3,5-Octadiene is an organic compound with the chemical formula C₈H₁₄ and a molecular

weight of approximately 110.20 g/mol .[1][2] Its structure consists of an eight-carbon chain

containing two conjugated double bonds at the C3 and C5 positions. The presence of these

two double bonds gives rise to geometric isomerism, resulting in four distinct stereoisomers:

(E,E)-3,5-Octadiene: Both double bonds have the trans configuration.

(Z,Z)-3,5-Octadiene: Both double bonds have the cis configuration.

(E,Z)-3,5-Octadiene: The C3 double bond is trans and the C5 double bond is cis.

(Z,E)-3,5-Octadiene: The C3 double bond is cis and the C5 double bond is trans.

The specific stereochemistry of the isomers significantly influences their physical and chemical

properties.
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Caption: The four geometric isomers of 3,5-octadiene.

Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for the various isomers of 3,5-octadiene.

Table 1: General Properties and Identifiers

Property (E,E)-3,5-Octadiene (Z,Z)-3,5-Octadiene (E,Z)-3,5-Octadiene

Molecular Formula C₈H₁₄ C₈H₁₄ C₈H₁₄

Molecular Weight 110.20 g/mol [1] 110.20 g/mol [2] 110.20 g/mol

CAS Number 7348-75-6[1] 7348-80-3[2] 16929-32-1

IUPAC Name
(3E,5E)-octa-3,5-

diene[1]

(3Z,5Z)-octa-3,5-

diene[2]

(3E,5Z)-octa-3,5-

diene

SMILES CC/C=C/C=C/CC[1] CC/C=C\C=C/CC[2] CC/C=C/C=C\CC

InChIKey
HWXQYUCHSICMAS

-KQQUZDAGSA-N[1]

HWXQYUCHSICMAS

-SFECMWDFSA-N[2]

HWXQYUCHSICMAS

-CGXWXWIYSA-N

Table 2: Gas Chromatography Data

Isomer
Kovats Retention Index (Non-polar
column)

(E,E)-3,5-Octadiene 812, 810, 838.1, 838.7, 843.3, 837[1]

(Z,Z)-3,5-Octadiene 835.9, 836.6, 841.4[2]

(E,Z)-3,5-Octadiene 830.6, 831.1, 835.9

Table 3: Spectroscopic Data (Conceptual)
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Isomer
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

Key IR
Absorptions
(cm⁻¹)

Mass Spec
(m/z)

(E,E)-3,5-

Octadiene

Olefinic protons

expected ~5.5-

6.5 ppm with

large coupling

constants (~15

Hz)

Olefinic carbons

~125-135 ppm;

Alkyl carbons

~13-30 ppm

~3020 (C-H

stretch, sp²),

~1650 (C=C

stretch), ~965

(trans C-H bend)

M⁺ at 110,

prominent

fragments from

allylic cleavage.

(Z,Z)-3,5-

Octadiene

Olefinic protons

expected ~5.2-

6.2 ppm with

smaller coupling

constants (~10

Hz)

Olefinic carbons

~120-130 ppm;

Alkyl carbons

~13-25 ppm

~3020 (C-H

stretch, sp²),

~1650 (C=C

stretch), ~700

(cis C-H bend)

M⁺ at 110,

distinct

fragmentation

pattern from

(E,E) isomer.

(E,Z)-3,5-

Octadiene

Complex olefinic

region with both

large and small

coupling

constants

Four distinct

olefinic carbon

signals

Bands

characteristic of

both trans and

cis double bonds

M⁺ at 110,

fragmentation

reflects both E

and Z structural

elements.

Note: Specific, experimentally verified NMR and IR data were not fully available in the initial

literature search and the values presented are based on established principles of spectroscopy

for similar structures.

Experimental Protocols: Stereoselective Synthesis
The Wittig reaction is a cornerstone for the stereoselective synthesis of alkenes and is the

preferred method for preparing the various isomers of 3,5-octadiene.[3][4] The stereochemical

outcome of the Wittig reaction is primarily determined by the nature of the phosphorus ylide

used.

Stabilized ylides (containing an electron-withdrawing group) generally lead to the formation

of (E)-alkenes.
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Non-stabilized ylides (containing alkyl or aryl groups) typically yield (Z)-alkenes.[4]

The following are generalized protocols for the synthesis of 3,5-octadiene isomers.

Ylide Preparation

Carbonyl Olefination

Workup and Purification

Phosphonium Salt
(from Alkyl Halide + PPh₃) Phosphorus YlideDeprotonation

Strong Base
(e.g., n-BuLi, NaH)

Oxaphosphetane IntermediateAldehyde Alkene Product
(3,5-Octadiene Isomer)

Triphenylphosphine Oxide
(Byproduct)

Crude Reaction Mixture Aqueous Workup/
Extraction Column Chromatography Pure Alkene Isomer

Click to download full resolution via product page

Caption: General workflow for the Wittig synthesis of alkenes.

Synthesis of (E,E)-3,5-Octadiene
This synthesis would likely employ a stabilized ylide reacting with an α,β-unsaturated aldehyde.

A plausible route is the reaction of a crotonaldehyde-derived phosphonium ylide with propanal.

Protocol:

Ylide Formation:

To a solution of (E)-but-2-enyltriphenylphosphonium bromide in anhydrous THF at -78 °C

under an inert atmosphere, add a strong base such as n-butyllithium dropwise.
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Allow the mixture to stir at this temperature for 1 hour to ensure complete formation of the

ylide.

Reaction with Aldehyde:

To the ylide solution, add a solution of propanal in anhydrous THF dropwise at -78 °C.

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

Workup and Purification:

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a non-polar eluent

(e.g., hexanes) to yield pure (E,E)-3,5-octadiene.

Synthesis of (Z,Z)-3,5-Octadiene
The synthesis of the (Z,Z)-isomer would necessitate the use of a non-stabilized ylide.

Protocol:

Ylide Formation:

Prepare the non-stabilized ylide by reacting propyltriphenylphosphonium bromide with a

strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) in anhydrous

THF at 0 °C under an inert atmosphere.

Reaction with Aldehyde:

Cool the ylide solution to -78 °C and add a solution of (Z)-pent-2-enal in anhydrous THF

dropwise.
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Maintain the reaction at -78 °C for several hours before allowing it to warm to room

temperature.

Workup and Purification:

Follow the same workup and purification procedure as described for the (E,E)-isomer.

Logical Relationships in Stereoselective Synthesis
The choice of reactants and reaction conditions in the Wittig reaction dictates the

stereochemical outcome. This can be visualized as a decision-making process.

Pathway to (E)-Alkene Pathway to (Z)-Alkene

Desired 3,5-Octadiene Isomer

Use Stabilized Ylide
(e.g., contains C=O, CN)

Targeting E-geometry

Use Non-Stabilized Ylide
(e.g., alkyl substituents)

Targeting Z-geometry

(E,E) or (E,Z) Isomer (Z,Z) or (Z,E) Isomer

Click to download full resolution via product page

Caption: Decision pathway for stereoselective Wittig synthesis.

Conclusion
The chemical structure of 3,5-octadiene is characterized by its conjugated diene system and

the resulting stereoisomerism. The synthesis of specific isomers can be achieved with high

stereoselectivity through the appropriate application of the Wittig reaction. The data and

protocols presented in this guide provide a solid foundation for researchers and professionals

working with this versatile chemical compound. Further research to fully characterize the
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spectroscopic properties of all isomers and to explore their applications in drug development

and materials science is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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